(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol
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Overview
Description
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a naphthalene ring system, a sulfanyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol typically involves the following steps:
Formation of the Naphthalene Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thiol reagents, nucleophiles like sodium hydride (NaH)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a hydrocarbon
Substitution: Formation of various substituted naphthalene derivatives
Scientific Research Applications
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl and hydroxyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
677709-47-6 |
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Molecular Formula |
C18H18OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1R,2R)-2-(2,6-dimethylphenyl)sulfanyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C18H18OS/c1-12-6-5-7-13(2)18(12)20-16-11-10-14-8-3-4-9-15(14)17(16)19/h3-11,16-17,19H,1-2H3/t16-,17-/m1/s1 |
InChI Key |
DUJXJFNLXCLRBL-IAGOWNOFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)S[C@@H]2C=CC3=CC=CC=C3[C@H]2O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2C=CC3=CC=CC=C3C2O |
Origin of Product |
United States |
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